4-{Pyrazolo[1,5-A]pyrimidin-7-YL}piperidine
Description
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
7-piperidin-4-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H14N4/c1-5-12-6-2-9(1)10-3-7-13-11-4-8-14-15(10)11/h3-4,7-9,12H,1-2,5-6H2 |
InChI Key |
MZDRPLOUIWPIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=NC3=CC=NN23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with piperidine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The reaction conditions would be carefully controlled to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Phenyl Amides at C-7
Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides (e.g., compounds from Gopalsamy et al.) exhibit potent antiproliferative activity, with IC₅₀ values in the nanomolar range against HCT116 colon cancer cells. Structure-activity relationship (SAR) studies highlight the necessity of the phenyl amide group for maintaining activity, likely through π-π stacking interactions with target proteins .
Morpholine Derivatives
Morpholine-substituted analogs (e.g., 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine) demonstrate moderate kinase inhibition. The morpholine oxygen may engage in hydrogen bonding, whereas piperidine’s lack of hydrogen-bond acceptors could alter binding modes .
Dihydropyrazolo[1,5-a]pyrimidines
Dihydro derivatives (e.g., compound 4n in ) feature reduced aromaticity and modified electronic properties. These compounds show lower cytotoxicity compared to fully aromatic systems but exhibit improved metabolic stability due to saturation .
Physicochemical and Pharmacokinetic Properties
- Solubility : Piperidine derivatives generally exhibit higher aqueous solubility (logP ~2.0–2.8) compared to phenyl amides (logP ~3.5–4.2) due to the basic nitrogen .
- Metabolic Stability : Dihydro derivatives show prolonged half-lives in hepatic microsome assays, whereas fully aromatic systems (e.g., phenyl amides) are more prone to oxidative metabolism .
Q & A
Q. How should researchers reconcile conflicting bioactivity data for structurally similar derivatives?
- Answer : Discrepancies (e.g., variable IC₅₀ values) are addressed via:
- Assay standardization : Control cell lines, incubation times, and solvent/DMSO concentrations .
- Metabolic profiling : CYP450 inhibition assays identify false positives from metabolite interference .
- Crystallographic validation : Confirm binding modes when SAR trends deviate unexpectedly .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
